5-(2-(Diisopropylamino)ethyl)amino-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine 3HCl hemihydrate
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Overview
Description
5-(2-(Diisopropylamino)ethyl)amino-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine 3HCl hemihydrate is a complex organic compound with a unique structure that combines elements of benzoxepine and pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Diisopropylamino)ethyl)amino-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine 3HCl hemihydrate typically involves multiple steps, starting with the preparation of the benzoxepine and pyridine precursors. The key steps include:
Formation of Benzoxepine Ring: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Pyridine Moiety: The pyridine ring is introduced through a series of reactions, including nucleophilic substitution and cyclization.
Attachment of Diisopropylaminoethyl Group: This step involves the reaction of the intermediate compound with diisopropylamine under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-(2-(Diisopropylamino)ethyl)amino-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine 3HCl hemihydrate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenated compounds and other nucleophiles/electrophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 5-(2-(Diisopropylamino)ethyl)amino-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine 3HCl hemihydrate is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
This compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its unique structure may allow for the targeting of specific biological pathways involved in disease.
Industry
In industry, this compound can be used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-(Diisopropylamino)ethyl)amino-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine 3HCl hemihydrate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-pyrazolo[4,3-b]pyridine Derivatives: These compounds share structural similarities and have been studied for their pharmacological properties.
Indole Derivatives: Indole derivatives also exhibit diverse biological activities and are used in various therapeutic applications.
Uniqueness
The uniqueness of 5-(2-(Diisopropylamino)ethyl)amino-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine 3HCl hemihydrate lies in its combination of benzoxepine and pyridine structures, which provides a distinct set of chemical and biological properties not found in other compounds.
Properties
CAS No. |
95968-34-6 |
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Molecular Formula |
C42H66Cl6N6O3 |
Molecular Weight |
915.7 g/mol |
IUPAC Name |
N-(5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)-N',N'-di(propan-2-yl)ethane-1,2-diamine;hydrate;hexahydrochloride |
InChI |
InChI=1S/2C21H29N3O.6ClH.H2O/c2*1-15(2)24(16(3)4)13-12-23-21-17-9-7-11-22-19(17)14-25-20-10-6-5-8-18(20)21;;;;;;;/h2*5-11,15-16,21,23H,12-14H2,1-4H3;6*1H;1H2 |
InChI Key |
SGLDUTCNEKOMGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCNC1C2=C(COC3=CC=CC=C13)N=CC=C2)C(C)C.CC(C)N(CCNC1C2=C(COC3=CC=CC=C13)N=CC=C2)C(C)C.O.Cl.Cl.Cl.Cl.Cl.Cl |
Origin of Product |
United States |
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